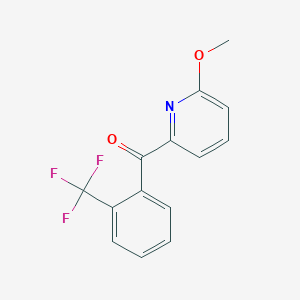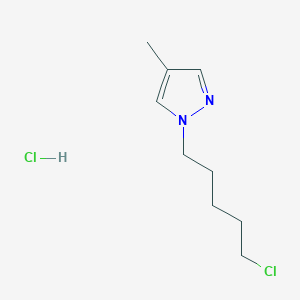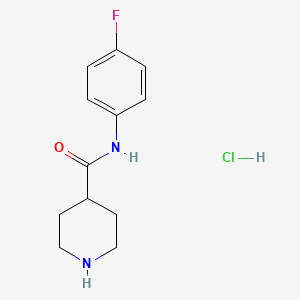
6-Metoxi-2-(2-trifluorometilbenzoil)piridina
Descripción general
Descripción
“6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine” is a synthetic compound . It’s a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code is1S/C14H10F3NO2/c1-20-12-7-3-6-11 (18-12)13 (19)9-4-2-5-10 (8-9)14 (15,16)17/h2-8H,1H3 .
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine has been shown to inhibit the activity of several key enzymes involved in the regulation of cell growth and proliferation, including protein kinase B and mitogen-activated protein kinase.
Biochemical and Physiological Effects
6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer cell growth and survival. Additionally, 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine in lab experiments is its high degree of purity and specificity. 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine has been shown to have a relatively low toxicity profile, making it a safe and effective candidate for various scientific research applications. However, one of the main limitations of using 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine in lab experiments is its relatively high cost, which may limit its widespread use in certain research settings.
Direcciones Futuras
There are several future directions for research involving 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine. One potential area of research is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine and to identify potential drug targets for its use in cancer therapy. Finally, there is a need for larger clinical trials to evaluate the safety and efficacy of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine in humans.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
Los derivados de TFMP son ingredientes estructurales clave en el desarrollo de muchos compuestos agroquímicos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de TFMP se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen el grupo TFMP han obtenido la aprobación de comercialización, y muchos candidatos están actualmente en fase de ensayos clínicos .
Aplicaciones veterinarias
Los derivados de TFMP también se utilizan en la industria veterinaria . Dos productos veterinarios que contienen el grupo TFMP han obtenido la aprobación de comercialización .
Síntesis de compuestos orgánicos
El TFMP y sus intermediarios son ingredientes importantes para el desarrollo de diversos compuestos orgánicos . Se cree que la presencia de un átomo de flúor y una piridina que contiene carbono confieren muchas de las propiedades físicoquímicas distintivas que se observan en esta clase de compuestos .
Desarrollo de materiales funcionales
Los recientes avances en el campo de los materiales funcionales se han hecho posibles gracias al desarrollo de compuestos orgánicos que contienen flúor . Los efectos del flúor y los grupos que contienen flúor sobre las actividades biológicas y las propiedades físicas de los compuestos han otorgado al flúor un lugar único en el arsenal del químico descubridor .
Aplicaciones futuras
Se espera que las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina en los derivados de TFMP conduzcan a muchas aplicaciones novedosas en el futuro .
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-12-8-4-7-11(18-12)13(19)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRCSPAXKCVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188649 | |
| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-94-1 | |
| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)


![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)


![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)




![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)
